molecular formula C20H16ClN7O B2956364 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea CAS No. 1013836-05-9

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea

Cat. No. B2956364
CAS RN: 1013836-05-9
M. Wt: 405.85
InChI Key: KCCNHHQDWFFMLR-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it an attractive candidate for further research and development.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives related to the chemical structure of "1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea" exhibit potent antiproliferative effects on various cancer cell lines. For instance, a study reported the synthesis of diaryl urea derivatives designed for antiproliferative activity against A549 (lung), HCT-116 (colon), PC-3 (prostate cancer) cell lines, and HL7702 (human normal liver) cell lines, revealing significant inhibitory effects (Jian Feng et al., 2020). Another example includes the discovery of (Imidazo[1,2-a]pyrazin-6-yl)ureas targeting the P53 gene in non-small cell lung cancer cell lines, indicating a promising approach for reactivating mutant P53 (M. Bazin et al., 2016).

Antibacterial Evaluation

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, including structures similar to the query compound, has shown high antibacterial activities. A study focusing on such derivatives found that eight compounds exhibited significant antibacterial properties, suggesting the potential of these compounds in developing new antibacterial agents (M. E. Azab et al., 2013).

Chemical Synthesis and Characterization

The chemical synthesis of urea derivatives, including those with similar structural features, has been widely explored for various scientific applications. A notable study involves the synthesis and characterization of heterocyclic derivatives from imidazole, aiming at understanding their biological activities. This research highlights the diverse chemical reactivity and the potential of such compounds in generating novel chemical entities with significant biological activities (L. Saadi, 2018).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7O/c21-16-4-1-2-5-17(16)25-20(29)24-15-8-6-14(7-9-15)23-18-10-11-19(27-26-18)28-13-3-12-22-28/h1-13H,(H,23,26)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCNHHQDWFFMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea

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